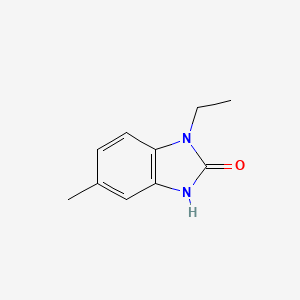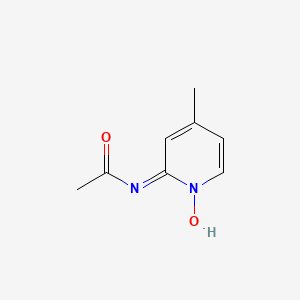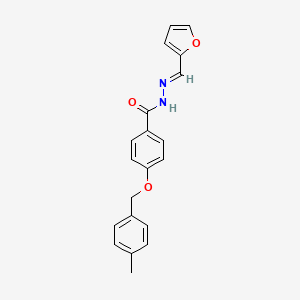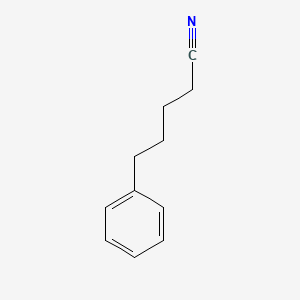![molecular formula C17H16O4 B11998902 4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid CAS No. 408336-68-5](/img/structure/B11998902.png)
4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single carbon-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid typically involves the following steps:
Formation of 6-Methoxy[1,1’-biphenyl]-3-yl intermediate: This can be achieved through a Suzuki coupling reaction between 6-methoxyphenylboronic acid and 3-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the oxobutanoic acid moiety: The intermediate is then subjected to a Friedel-Crafts acylation reaction using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(6-Hydroxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid.
Reduction: Formation of 4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized biphenyl compounds.
Mécanisme D'action
The mechanism of action of 4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the oxobutanoic acid moiety play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybiphenyl: Lacks the oxobutanoic acid moiety, making it less versatile in terms of chemical reactivity and biological activity.
4-Hydroxybiphenyl: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
4-(4-Methoxyphenyl)butanoic acid: Contains a methoxyphenyl group but lacks the biphenyl core, resulting in different reactivity and applications.
Uniqueness
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid is unique due to the combination of the biphenyl core, methoxy group, and oxobutanoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
408336-68-5 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
4-(4-methoxy-3-phenylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16O4/c1-21-16-9-7-13(15(18)8-10-17(19)20)11-14(16)12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3,(H,19,20) |
Clé InChI |
TUYIIYPVZZDULD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)

![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)




![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)


